molecular formula C15H15N3O3 B1436604 2-(methyl{5-oxo-4-[(E,2E)-3-phenyl-2-propenylidene]-4,5-dihydro-1H-imidazol-2-yl}amino)acetic acid CAS No. 860611-89-8

2-(methyl{5-oxo-4-[(E,2E)-3-phenyl-2-propenylidene]-4,5-dihydro-1H-imidazol-2-yl}amino)acetic acid

Cat. No.: B1436604
CAS No.: 860611-89-8
M. Wt: 285.30 g/mol
InChI Key: WXRQCAQNFXMEMY-UHFFFAOYSA-N
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Description

2-(methyl{5-oxo-4-[(E,2E)-3-phenyl-2-propenylidene]-4,5-dihydro-1H-imidazol-2-yl}amino)acetic acid is a complex organic compound with a unique structure that includes an imidazole ring, a phenyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methyl{5-oxo-4-[(E,2E)-3-phenyl-2-propenylidene]-4,5-dihydro-1H-imidazol-2-yl}amino)acetic acid typically involves multiple steps. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(methyl{5-oxo-4-[(E,2E)-3-phenyl-2-propenylidene]-4,5-dihydro-1H-imidazol-2-yl}amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may interact with biological molecules, making it useful for studying biochemical pathways.

    Medicine: It could serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Its properties might make it suitable for use in various industrial processes, such as catalysis or materials science.

Mechanism of Action

The mechanism of action of 2-(methyl{5-oxo-4-[(E,2E)-3-phenyl-2-propenylidene]-4,5-dihydro-1H-imidazol-2-yl}amino)acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the compound’s specific structure and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and phenyl-substituted acetic acids. These compounds share structural features with 2-(methyl{5-oxo-4-[(E,2E)-3-phenyl-2-propenylidene]-4,5-dihydro-1H-imidazol-2-yl}amino)acetic acid but may differ in their specific functional groups or overall structure.

Uniqueness

What sets this compound apart is its combination of an imidazole ring with a phenyl group and an acetic acid moiety. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or increased stability under various conditions.

Properties

IUPAC Name

2-[(4-cinnamylidene-5-oxo-1H-imidazol-2-yl)-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-18(10-13(19)20)15-16-12(14(21)17-15)9-5-8-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,19,20)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRQCAQNFXMEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC=CC2=CC=CC=C2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701126719
Record name Glycine, N-[4,5-dihydro-4-oxo-5-(3-phenyl-2-propenylidene)-1H-imidazol-2-yl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860611-89-8
Record name Glycine, N-[4,5-dihydro-4-oxo-5-(3-phenyl-2-propenylidene)-1H-imidazol-2-yl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860611-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[4,5-dihydro-4-oxo-5-(3-phenyl-2-propenylidene)-1H-imidazol-2-yl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(methyl{5-oxo-4-[(E,2E)-3-phenyl-2-propenylidene]-4,5-dihydro-1H-imidazol-2-yl}amino)acetic acid
Reactant of Route 2
2-(methyl{5-oxo-4-[(E,2E)-3-phenyl-2-propenylidene]-4,5-dihydro-1H-imidazol-2-yl}amino)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(methyl{5-oxo-4-[(E,2E)-3-phenyl-2-propenylidene]-4,5-dihydro-1H-imidazol-2-yl}amino)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(methyl{5-oxo-4-[(E,2E)-3-phenyl-2-propenylidene]-4,5-dihydro-1H-imidazol-2-yl}amino)acetic acid
Reactant of Route 5
2-(methyl{5-oxo-4-[(E,2E)-3-phenyl-2-propenylidene]-4,5-dihydro-1H-imidazol-2-yl}amino)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(methyl{5-oxo-4-[(E,2E)-3-phenyl-2-propenylidene]-4,5-dihydro-1H-imidazol-2-yl}amino)acetic acid

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